
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a quaternary ammonium salt that is commonly used as a pharmacological tool to investigate the function of specific neurotransmitter receptors.
作用機序
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide acts as a competitive antagonist of the muscarinic acetylcholine receptor. This means that it binds to the receptor and prevents the binding of the natural agonist, acetylcholine. By blocking the receptor, Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide can be used to study the downstream effects of muscarinic receptor activation.
Biochemical and Physiological Effects:
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide has a number of biochemical and physiological effects. By blocking the muscarinic acetylcholine receptor, it can affect a variety of physiological processes such as cognition, memory, and motor control. It has also been shown to have analgesic effects, possibly through its actions on the dopamine and serotonin receptors.
実験室実験の利点と制限
One of the main advantages of Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is its specificity for the muscarinic acetylcholine receptor. This allows researchers to study the downstream effects of muscarinic receptor activation without interference from other neurotransmitter systems. However, one limitation of Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is that it is a synthetic compound and may not accurately reflect the effects of natural agonists on the receptor.
将来の方向性
There are many potential future directions for research on Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide. One area of interest is the development of new compounds that can selectively target specific subtypes of the muscarinic acetylcholine receptor. Another area of interest is the investigation of the analgesic effects of Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide and the potential for developing new pain medications based on its mechanism of action. Additionally, researchers may investigate the effects of Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide on other physiological processes beyond cognition, memory, and motor control.
In conclusion, Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its specificity for the muscarinic acetylcholine receptor makes it a valuable tool for investigating the downstream effects of receptor activation. While there are limitations to its use, there are many potential future directions for research on Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide.
合成法
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is synthesized by reacting 2-methyl-1,2,3,4-tetrahydroisoquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction yields a quaternary ammonium salt, which is then purified by recrystallization.
科学的研究の応用
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is widely used in scientific research as a pharmacological tool to investigate the function of specific neurotransmitter receptors. This compound is particularly useful for studying the muscarinic acetylcholine receptor, which is involved in a variety of physiological processes such as cognition, memory, and motor control. Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is also used to study the function of other neurotransmitter receptors such as the dopamine receptor and the serotonin receptor.
特性
CAS番号 |
122629-20-3 |
|---|---|
製品名 |
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide |
分子式 |
C11H20INO |
分子量 |
309.19 g/mol |
IUPAC名 |
(4aR,8aS)-2-methyl-1,3,4,4a,6,7,8,8a-octahydroisoquinolin-5-one;iodomethane |
InChI |
InChI=1S/C10H17NO.CH3I/c1-11-6-5-9-8(7-11)3-2-4-10(9)12;1-2/h8-9H,2-7H2,1H3;1H3/t8-,9-;/m1./s1 |
InChIキー |
GRLWEFQPKDRHFC-VTLYIQCISA-N |
異性体SMILES |
CN1CC[C@@H]2[C@@H](C1)CCCC2=O.CI |
SMILES |
CN1CCC2C(C1)CCCC2=O.CI |
正規SMILES |
CN1CCC2C(C1)CCCC2=O.CI |
その他のCAS番号 |
122629-20-3 |
同義語 |
octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide OMT-isoquinolone methiodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



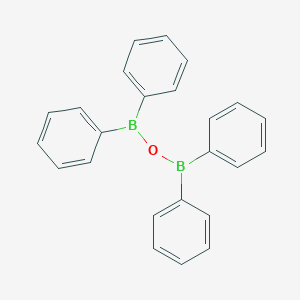
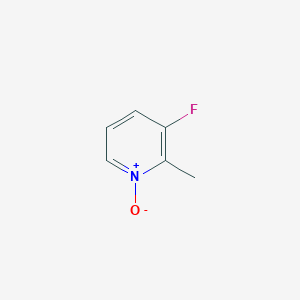
![7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B55483.png)
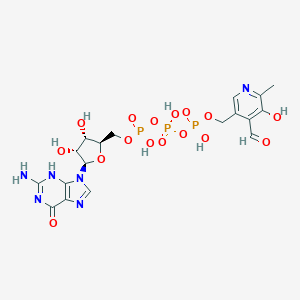

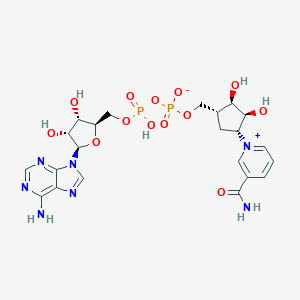

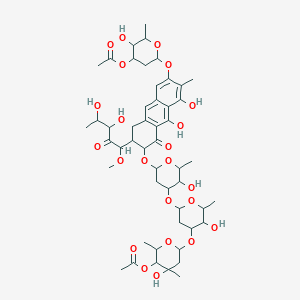
![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)

![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)


